molecular formula C16H10BrNO3 B186217 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate CAS No. 355153-30-9

4-Bromophenyl 2-hydroxyquinoline-4-carboxylate

Cat. No. B186217
M. Wt: 344.16 g/mol
InChI Key: URDOBFQLGDIHFZ-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-hydroxyquinoline-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of quinoline and has been synthesized using various methods. It has been studied for its potential use in various applications, including as an antibacterial agent, an anticancer agent, and as a fluorescent probe in biological imaging.

Mechanism Of Action

The mechanism of action of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate varies depending on the application. In antibacterial studies, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation.

Biochemical And Physiological Effects

4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death. In anticancer studies, it has been shown to induce apoptosis in cancer cells, leading to cell death. As a fluorescent probe, it binds to specific biomolecules and emits fluorescence, allowing for their visualization in biological imaging studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate in lab experiments is its ability to selectively bind to certain biomolecules, making it a valuable tool in biological imaging studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in antibacterial and anticancer applications. Finally, there is potential for the development of new applications for this compound, such as in the field of materials science.

Synthesis Methods

Several methods have been reported for the synthesis of 4-Bromophenyl 2-hydroxyquinoline-4-carboxylate. One of the most common methods involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with 2-hydroxyquinoline-4-carboxylic acid in the presence of a coupling reagent.

Scientific Research Applications

4-Bromophenyl 2-hydroxyquinoline-4-carboxylate has been studied for its potential use in various scientific research applications. It has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe in biological imaging due to its ability to selectively bind to certain biomolecules.

properties

CAS RN

355153-30-9

Product Name

4-Bromophenyl 2-hydroxyquinoline-4-carboxylate

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

(4-bromophenyl) 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)21-16(20)13-9-15(19)18-14-4-2-1-3-12(13)14/h1-9H,(H,18,19)

InChI Key

URDOBFQLGDIHFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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